
An In-depth Technical Guide to the In Vivo
Pharmacokinetics of LB-100

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LB-100

Cat. No.: B1663056 Get Quote

This guide provides a comprehensive overview of the in vivo pharmacokinetics of LB-100, a

first-in-class small-molecule inhibitor of protein phosphatase 2A (PP2A). The information is

intended for researchers, scientists, and professionals in the field of drug development, offering

detailed insights into the compound's behavior in living systems, methodologies for its study,

and its mechanism of action.

Introduction
LB-100 is an investigational drug that has shown promise in preclinical and clinical studies for

the treatment of various cancers.[1] It functions by inhibiting protein phosphatase 2A (PP2A), a

ubiquitous serine/threonine phosphatase that plays a crucial role in regulating a multitude of

cellular processes, including cell proliferation, DNA damage response, and apoptosis.[2][3]

Dysregulation of PP2A is implicated in the pathology of numerous malignancies, making it a

compelling target for cancer therapy.[3] LB-100 has been evaluated as a monotherapy and in

combination with standard anticancer agents, where it has been shown to enhance their

cytotoxic effects.[4][5] This guide focuses on the in vivo pharmacokinetic properties of LB-100,

which are critical for its ongoing clinical development.

Mechanism of Action and Signaling Pathways
LB-100 is a water-soluble, competitive inhibitor of PP2A.[3][4] By blocking PP2A activity, LB-
100 disrupts the dephosphorylation of key proteins in various signaling cascades, leading to a

state of increased cellular stress in cancer cells.[1] This inhibition can sensitize tumor cells to

the effects of chemotherapy and radiation.[5][6][7] Recent research has also indicated that LB-
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100 is a catalytic inhibitor of both PP2A and protein phosphatase 5 (PPP5C), suggesting that

its antitumor activity may result from the combined suppression of both phosphatases.[4]

The administration of LB-100, particularly in conjunction with DNA-damaging agents, triggers a

cascade of downstream molecular events. These include the abrogation of cell-cycle

checkpoints, induction of mitotic catastrophe, and ultimately, apoptosis.[5][8] Key molecular

events following PP2A inhibition by LB-100 include the sustained phosphorylation of DNA

damage response proteins such as BRCA1, Chk2, and γH2AX, as well as the activation of

cdc2, leading to premature mitotic entry.[5][9]
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Caption: Signaling pathway of LB-100 action.
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In Vivo Pharmacokinetics
The pharmacokinetic profile of LB-100 has been characterized in a first-in-human, Phase I

clinical trial involving patients with relapsed solid tumors.[2] The study found that LB-100
exhibits a low clearance, a low volume of distribution, and a short half-life.[2] The

pharmacokinetics were reported to be similar on Day 1 and Day 3 of treatment.[2]

Recent preclinical data has revealed that LB-100 is converted to its active form, endothall,

through two pathways: a slow spontaneous hydrolysis and a more significant enzymatic

conversion.[10] The identification of a specific enzyme responsible for this conversion could

serve as a potential biomarker for patient selection in future clinical trials.[10]

The following table summarizes the pharmacokinetic parameters of LB-100 and its metabolite,

endothall, in patients who received LB-100 at the maximum tolerated dose (MTD) of 2.33

mg/m².[2][11]

Paramete
r

Subject 1
(Day 1)

Subject 1
(Day 3)

Subject 2
(Day 1)

Subject 2
(Day 3)

Subject 3
(Day 1)

Subject 3
(Day 3)

Dose

(mg/m²)
2.33 2.33 2.33 2.33 2.33 2.33

Apparent

CL (L/h/m²)
2.5 5.7 2.7 2.4 2.3 2.4

Apparent

Vss (L/m²)
0.52 0.7 0.54 0.56 0.43 0.44

t₁/₂ (h) 1.1 0.91 1.1 0.99 0.93 0.95

Endothall

Cmax

(ng/mL)

<5 <5 34.7 23.7 11.3 14.6

Endothall

Tmax (h)
N/A N/A 4 4 4 4

Data sourced from a Phase I clinical trial.[2][11] CL = Clearance, Vss = Volume of distribution

at steady state, t₁/₂ = half-life, Cmax = Maximum concentration, Tmax = Time to maximum

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1663056?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/23/13/3277/80054/Safety-Tolerability-and-Preliminary-Activity-of-LB
https://www.benchchem.com/product/b1663056?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/23/13/3277/80054/Safety-Tolerability-and-Preliminary-Activity-of-LB
https://aacrjournals.org/clincancerres/article/23/13/3277/80054/Safety-Tolerability-and-Preliminary-Activity-of-LB
https://www.benchchem.com/product/b1663056?utm_src=pdf-body
https://trial.medpath.com/news/017b714cefd488a1/lixte-s-cancer-drug-lb-100-metabolism-pathway-discovered-opening-new-biomarker-strategy
https://trial.medpath.com/news/017b714cefd488a1/lixte-s-cancer-drug-lb-100-metabolism-pathway-discovered-opening-new-biomarker-strategy
https://www.benchchem.com/product/b1663056?utm_src=pdf-body
https://www.benchchem.com/product/b1663056?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/23/13/3277/80054/Safety-Tolerability-and-Preliminary-Activity-of-LB
https://aacrjournals.org/clincancerres/article-pdf/23/13/3277/2301727/3277.pdf
https://aacrjournals.org/clincancerres/article/23/13/3277/80054/Safety-Tolerability-and-Preliminary-Activity-of-LB
https://aacrjournals.org/clincancerres/article-pdf/23/13/3277/2301727/3277.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration. Endothall concentrations were low, with the maximal concentration observed at

the last sampling time point (4 hours), precluding the determination of its elimination half-life.[2]

Experimental Protocols
The primary source of human pharmacokinetic data for LB-100 is a Phase I, open-label, dose-

escalation study (NCT01837667).[2]

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and

preliminary activity of LB-100 in patients with progressive solid tumors.[2][12]

Design: A 3 + 3 dose escalation design was employed.[2]

Patient Population: Adult patients (≥18 years) with proven progressive solid tumors who had

failed standard treatments.[11]

Treatment Cycle: LB-100 was administered intravenously daily for 3 consecutive days in 21-

day cycles.[2]

Formulation: LB-100 was supplied as a single-use solution.[2]

Initial Administration: LB-100 was initially administered in 50 mL of saline over 15 minutes.[2]

Revised Administration: Due to reversible increases in serum creatinine at the 2.33 mg/m²

dose level, the administration was changed to 500 mL of normal saline over 2 hours.[2][11]

Dose Escalation: Seven dose levels were tested, ranging from 0.25 mg/m² to 3.1 mg/m².[11]

The recommended Phase II dose was determined to be 2.33 mg/m² daily for 3 days every 3

weeks.[2]

Sampling: Pharmacokinetic data for LB-100 and its metabolite, endothall, were obtained

from patients receiving LB-100 at the MTD.[2]

Analysis: Plasma concentrations of LB-100 and endothall were measured to determine key

pharmacokinetic parameters. The maximal concentration of endothall was observed at the

last sampling time point (4 hours).[2]
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Caption: Workflow of the LB-100 Phase I clinical trial.
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Conclusion
The in vivo pharmacokinetic profile of LB-100 is characterized by rapid elimination and low

distribution. The safety, tolerability, and preliminary evidence of antitumor activity observed in

the first-in-human Phase I trial support its continued development, both as a single agent and

in combination with other cancer therapies.[2] Understanding the metabolic conversion of LB-
100 to its active form, endothall, presents an opportunity to develop biomarkers for predicting

patient response and further optimizing its clinical application.[10] Ongoing and future studies

will continue to delineate the clinical utility of this novel PP2A inhibitor in the treatment of

various malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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